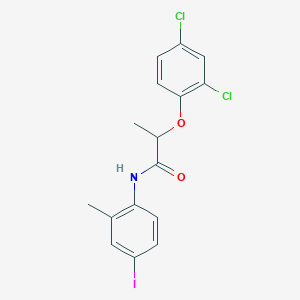![molecular formula C15H22N2O3S B3962090 N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3962090.png)
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as CGP 3466B, is a small molecule drug that has shown potential in treating neurodegenerative diseases. It was first synthesized in 1996 by scientists at Novartis, and since then, it has been extensively studied for its neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 3466B is not fully understood, but it is believed to work by inhibiting the activity of a family of enzymes called matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for maintaining the structure and function of tissues. By inhibiting MMP activity, this compound 3466B may help prevent the breakdown of extracellular matrix proteins in the brain, which can lead to neuronal damage and death.
Biochemical and Physiological Effects
This compound 3466B has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for promoting neuronal survival and growth. It has also been shown to reduce inflammation in the brain, which can contribute to neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 3466B in lab experiments is that it has been extensively studied and has a well-established safety profile. It has also been shown to be effective in various animal models of neurodegenerative diseases. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to develop more targeted therapies.
Direcciones Futuras
There are several future directions for research on N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 3466B. One direction is to further investigate its mechanism of action and how it can be used to develop more targeted therapies for neurodegenerative diseases. Another direction is to explore its potential in treating other diseases such as stroke and traumatic brain injury. Additionally, there is a need for more clinical trials to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 3466B has been studied extensively for its potential in treating various neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective properties, which means that it can help protect neurons from damage and death.
Propiedades
IUPAC Name |
2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12-7-9-14(10-8-12)21(19,20)17(11-15(16)18)13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAULMQHYUAOUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B3962007.png)
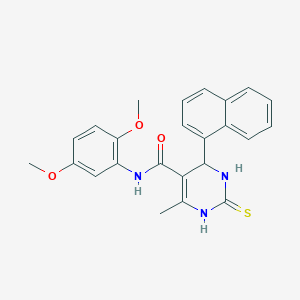
![N-(4-methoxyphenyl)-7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B3962013.png)
![6-amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962024.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3962026.png)
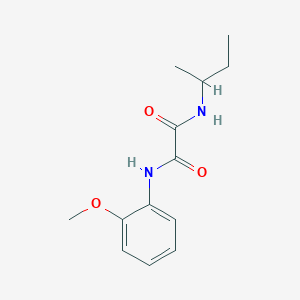
![N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3962036.png)
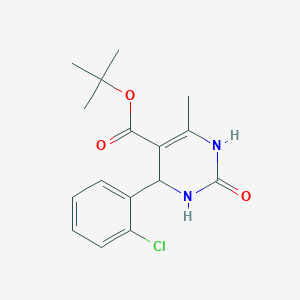
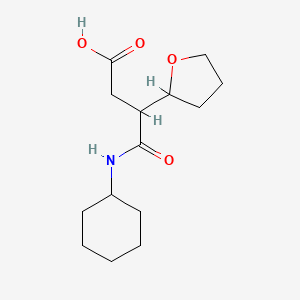
![4-(phenylethynyl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B3962098.png)
![4-acetyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962100.png)
![1-[2-fluoro-4-nitro-5-(4-propionyl-1-piperazinyl)phenyl]azepane](/img/structure/B3962102.png)
![diisobutyl [anilino(2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3962105.png)
